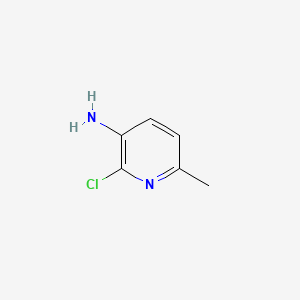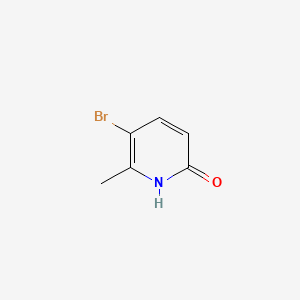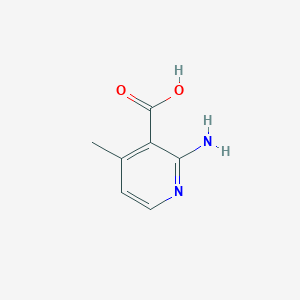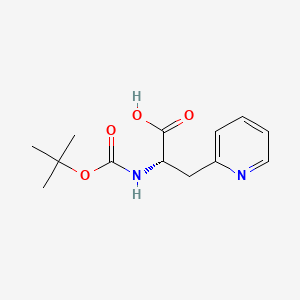
1-tert-Butyl-3,5-Dimethyl-1H-pyrazol
Übersicht
Beschreibung
1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antimikrobielle Wirkstoffe
Pyrazolderivate, einschließlich 1-tert-Butyl-3,5-Dimethyl-1H-pyrazol, wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Es ist bekannt, dass sie ein breites Spektrum an biologischen Aktivitäten aufweisen und besonders wirksam gegen verschiedene Stämme von Bakterien und Pilzen sind. Die strukturelle Modifikation des Pyrazolkerns kann zu Verbindungen führen, die als neue antimikrobielle Wirkstoffe eingesetzt werden können, was im Kampf gegen antibiotikaresistente Krankheitserreger entscheidend ist .
Landwirtschaft: Pestizide und Herbizide
Im landwirtschaftlichen Bereich dienen Pyrazolderivate als Wirkstoffe in Pestiziden und Herbiziden. Ihre Fähigkeit, den Lebenszyklus von Schädlingen und Unkräutern zu stören, während sie für Kulturen sicher sind, macht sie wertvoll für die Steigerung der Ernteerträge und den Schutz von Kulturen. Die Forschung an This compound könnte zur Entwicklung effizienterer und umweltfreundlicherer Agrochemikalien führen .
Materialwissenschaft: Polymeradditive
Die thermische Stabilität und ungiftige Natur der Verbindung machen sie zu einem exzellenten Kandidaten für die Verwendung als Additiv in Polymeren. Sie kann die thermische Stabilität der Polymermatrix verbessern, was für die Verlängerung der Lebensdauer und Leistung des Materials in verschiedenen Anwendungen, von Verpackungen bis hin zu Automobilteilen, unerlässlich ist .
Organische Synthese: Bausteine
This compound: kann als Baustein in der organischen Synthese dienen. Seine reaktiven Stellen ermöglichen verschiedene chemische Umwandlungen, was ihn zu einem vielseitigen Zwischenprodukt für die Synthese einer Vielzahl komplexer Moleküle macht. Dies ist besonders nützlich in der pharmazeutischen Industrie, wo Pyrazolderivate Teil vieler Arzneimittelmoleküle sind .
Koordinationschemie: Liganden für Metallkomplexe
Aufgrund des Vorhandenseins von Stickstoffatomen können Pyrazolderivate mit Metallen koordinieren, um Komplexe zu bilden. Diese Komplexe haben Anwendungen in der Katalyse, bei magnetischen Materialien und als Sensoren. Die Erforschung des Koordinationsverhaltens von This compound könnte zu neuen Entdeckungen in diesem Bereich führen .
Arzneimittelforschung: Pharmakophor
Der Pyrazolring ist ein häufiger Pharmakophor in der Arzneimittelforschung. Er ist in vielen Arzneimitteln vorhanden, da er günstige Wechselwirkungen mit biologischen Zielstrukturen eingeht. Als Pharmakophor könnte This compound der Schlüsselbaustein bei der Entwicklung neuer Therapeutika für verschiedene Krankheiten sein .
Safety and Hazards
“1-tert-butyl-3,5-dimethyl-1H-pyrazole” may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 3,5-dimethylpyrazole, has been found to act as a blocking agent for isocyanates .
Mode of Action
Based on the known actions of similar pyrazole compounds, it may interact with its targets by forming complexes
Biochemical Pathways
Pyrazole derivatives have been implicated in various biochemical reactions, including the formation of pyrazolato ligated complexes .
Result of Action
Similar compounds have been used to prepare n -1-substituted derivatives having antibacterial activity .
Biochemische Analyse
Biochemical Properties
1-tert-butyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of protein glycation, which is a process where sugar molecules bind to proteins, potentially leading to various diseases . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits anti-inflammatory, antibacterial, and antifungal properties . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
1-tert-butyl-3,5-dimethyl-1H-pyrazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as reduced inflammation or enhanced antibacterial activity. Furthermore, 1-tert-butyl-3,5-dimethyl-1H-pyrazole has been shown to impact cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 1-tert-butyl-3,5-dimethyl-1H-pyrazole involves its interaction with various biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of glycation enzymes by forming stable complexes with them, preventing the enzymes from catalyzing their respective reactions . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-tert-butyl-3,5-dimethyl-1H-pyrazole is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over time, with minimal long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and enhanced antibacterial activity . At higher doses, it can cause toxic or adverse effects, including liver toxicity and respiratory irritation . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-tert-butyl-3,5-dimethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit specific metabolic enzymes, leading to altered levels of certain metabolites . These interactions can have downstream effects on cellular metabolism, potentially influencing overall cellular function and health.
Transport and Distribution
The transport and distribution of 1-tert-butyl-3,5-dimethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This localization is crucial for its activity, as it enables the compound to interact with its target biomolecules effectively.
Subcellular Localization
1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes . This subcellular localization is essential for the compound’s efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVKQPSDGDWDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380296 | |
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-46-2 | |
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)
![3-(Aminomethyl)benzo[b]thiophene](/img/structure/B1272751.png)



